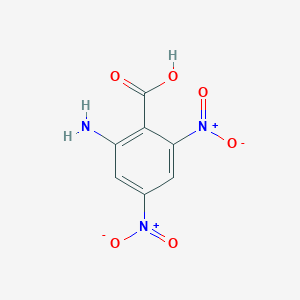

2-Amino-4,6-dinitrobenzoic acid

Description

Contextualization within Nitroaromatic Compounds Research

Nitroaromatic compounds are extensively studied for their energetic properties and as intermediates in the synthesis of a wide range of commercially important materials, including dyes, polymers, and pharmaceuticals. mdpi.com Within this broad class, 2-Amino-4,6-dinitrobenzoic acid is specifically recognized as a derivative of benzoic acid and a dinitro-substituted aminobenzoic acid. Its structure, featuring both amino and nitro functional groups on a benzoic acid backbone, imparts unique chemical characteristics that are the subject of ongoing research.

Historical Perspective of Scholarly Inquiry

The scientific literature on aminonitrobenzoic acids dates back over a century. Early research into related compounds, such as the synthesis of picraminobenzoic acids, was documented in the early 20th century. researchgate.net The synthesis of this compound itself can be achieved through various methods, including the reduction of 2,4,6-trinitrobenzoic acid. chemicalbook.comwikipedia.org Over the years, various synthetic routes to aminonitrobenzoic acids have been explored, reflecting the evolving nature of organic synthesis and the continued interest in these compounds. google.com

Significance in Contemporary Chemical and Environmental Sciences

In modern research, this compound is particularly relevant in environmental science as a degradation product of 2,4,6-trinitrotoluene (B92697) (TNT), a widely used military explosive. nih.govresearchgate.net The photolysis of TNT in the environment can lead to the formation of various transformation products, with this compound being a notable and stable one. nih.govresearchgate.net Its stability and polarity mean it has the potential to migrate through soil and contaminate groundwater, making its study crucial for environmental remediation and risk assessment. nih.gov Research has shown that this compound can be a major transformation product found in munitions wastewater and in the groundwater near ammunition facilities. researchgate.net Its mobility in soil, which can be faster than that of TNT itself, underscores its environmental significance. nih.gov

Physicochemical Properties

A comprehensive understanding of this compound requires an examination of its fundamental physicochemical properties.

| Property | Value |

| Molecular Formula | C₇H₅N₃O₆ |

| Molecular Weight | 227.13 g/mol |

| CAS Number | 140380-55-8 |

Data sourced from multiple chemical databases. chemicalbook.comnih.govsynchem.dechemicalbook.com

Detailed Research Findings

Recent studies have focused on the environmental fate and transport of this compound. Research conducted on soil from a former military training area demonstrated that in a mixture with other explosives and their degradation products, this compound migrated more rapidly than TNT through both tropical soil and a reference sand under specific laboratory conditions. nih.gov This suggests a potential for this compound to contaminate underlying groundwater resources. nih.gov

Furthermore, investigations into munitions wastewater have identified this compound as a significant transformation product, sometimes found in concentrations comparable to that of TNT itself. researchgate.net This highlights the importance of including this and other degradation products in environmental monitoring and modeling efforts related to sites contaminated with explosives. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJZCQXAXGNLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930776 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140380-55-8 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140380558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82I9VTX41R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-Amino-4,6-dinitrobenzoic Acid

Advanced synthetic strategies for obtaining this compound predominantly revolve around the selective transformation of a readily available, symmetrically substituted precursor.

The principal synthetic pathway to this compound involves the selective reduction of one nitro group on a trinitrated aromatic ring. The key challenge in this approach is achieving regioselectivity—that is, ensuring the reduction occurs specifically at the C2 position (ortho to the carboxylic acid) while leaving the nitro groups at the C4 and C6 positions untouched.

The general strategy, therefore, begins with a suitable precursor, 2,4,6-Trinitrobenzoic acid (TNBA), and employs a reducing agent under controlled conditions to favor the formation of the desired 2-amino isomer. chemicalbook.com The steric and electronic environment of the nitro group at the C2 position, being situated between the bulky carboxylic acid group and another nitro group, influences its reactivity differently compared to the other two nitro groups, a factor that can be exploited to achieve regioselective reduction.

The direct precursor for the synthesis of this compound is 2,4,6-Trinitrobenzoic acid (TNBA). chemicalbook.com TNBA itself is not typically synthesized by the direct nitration of benzoic acid but is prepared via the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT). wikipedia.org

A common laboratory-scale preparation involves the oxidation of TNT suspended in concentrated sulfuric acid using sodium dichromate as the oxidizing agent. orgsyn.org The reaction temperature must be carefully controlled between 45–55°C to manage the exothermic process and prevent unwanted side reactions. orgsyn.org After the initial oxidation, the crude product is purified by dissolving it as a sodium salt in a slightly alkaline solution, filtering off any unreacted TNT, and re-precipitating the pure 2,4,6-Trinitrobenzoic acid by acidification. orgsyn.org This multi-step purification is crucial for obtaining a high-quality precursor for the subsequent reduction step.

Table 1: Summary of 2,4,6-Trinitrobenzoic Acid Synthesis from TNT

| Parameter | Details |

|---|---|

| Starting Material | 2,4,6-Trinitrotoluene (TNT) |

| Reagents | Concentrated Sulfuric Acid, Sodium Dichromate |

| Reaction Temperature | 45–55°C |

| Purification Method | Conversion to sodium salt, filtration, and re-precipitation |

| Reported Yield | 57–69% |

Data sourced from Organic Syntheses procedure. orgsyn.org

The transformation of 2,4,6-Trinitrobenzoic acid to this compound is achieved via a selective reduction, not an introduction, of a nitro group. While complete reduction of TNBA with agents like tin yields 2,4,6-triaminobenzoic acid, selective reduction requires milder and more specific reagents. wikipedia.org

For analogous compounds, such as the conversion of 2,6-dinitrobenzoic acid to 2-amino-6-nitrobenzoic acid, reducing agents like alkali metal hydrosulfides or polysulfides have proven effective. google.com This type of selective reduction, known as the Zinin reduction, is a classic method for converting a nitro group to an amine in the presence of other nitro groups. The reaction is typically performed in a solvent mixture, such as methanol (B129727) and water, at reflux temperature. google.com Applying this strategy to TNBA would likely involve carefully controlling the stoichiometry of the sulfide (B99878) reducing agent to favor the mono-reduction at the sterically distinct C2 position.

Oxidation: Conversion of 2,4,6-trinitrotoluene (TNT) to 2,4,6-Trinitrobenzoic acid (TNBA). orgsyn.org

Selective Reduction: Partial reduction of TNBA to yield this compound. chemicalbook.com

Optimization of this sequence involves several factors. In the first step, efficient stirring and precise temperature control are essential to maximize the yield of TNBA and ensure the even distribution of the oxidizing agent. orgsyn.org The purification of TNBA by forming its sodium salt and filtering out insoluble impurities is a critical optimization step to ensure the starting material for the reduction is clean, which can significantly impact the selectivity and yield of the final product. orgsyn.org In the second step, optimization would focus on the choice of reducing agent, the molar equivalents used, reaction temperature, and time to maximize the yield of the desired 2-amino isomer over other reduction products.

Ammonia-based aminolysis, a type of nucleophilic aromatic substitution, is a viable method for introducing an amino group onto an aromatic ring. This technique typically involves reacting a halogenated precursor with ammonia, often at elevated temperatures and pressures and sometimes in the presence of a copper catalyst. google.com For instance, the related compound 2-amino-6-nitrobenzoic acid can be prepared from 2-chloro-6-nitrobenzoic acid using this method. google.com

However, specific documented examples of synthesizing this compound via the aminolysis of a precursor like 2-chloro-4,6-dinitrobenzoic acid are not detailed in the available scientific literature. While theoretically plausible, the reactivity and potential for side reactions given the presence of two strongly electron-withdrawing nitro groups would require significant experimental optimization.

The synthesis of aromatic amines through rearrangement reactions is a known strategy in organic chemistry. However, there is no specific information available in the surveyed literature describing the synthesis of this compound through rearrangement reactions involving dinitrobenzylidenemalonate derivatives. Such routes remain outside the documented methodologies for producing this particular compound.

Structural Elucidation and Spectroscopic Characterization in Research

Advanced Crystallographic Investigations

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a single-crystal structure for 2-Amino-4,6-dinitrobenzoic acid is not publicly available, extensive research on its isomers and related dinitrobenzoic acids provides a clear framework for understanding its potential solid-state architecture.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides fundamental data, including unit cell dimensions, space group, and atomic coordinates, which together describe the crystal lattice. For instance, analysis of related isomers like 3,4-dinitrobenzoic acid shows it crystallizes in the Pī space group with four independent molecules in the asymmetric unit (Z′ = 4). researchgate.net The study of such structures allows for a detailed examination of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. For example, in dinitrobenzoic acids, the planarity of the carboxylic acid group and the twist of the nitro groups relative to the benzene (B151609) ring are key structural features determined by this method. researchgate.net

Hydrogen Bonding Patterns and Supramolecular Architectures

The functional groups of this compound—a carboxylic acid, an amine, and two nitro groups—are all capable of forming strong hydrogen bonds. These interactions are the primary drivers in the formation of predictable supramolecular structures. In the absence of a specific crystal structure, the analysis of co-crystals, such as the one formed between 4-aminobenzoic acid and 3,5-dinitrobenzoic acid, offers significant insight. osti.gov

Charge-Assisted Interactions and Crystal Packing

When an acid-base reaction occurs between the carboxylic acid and the amino group, either intramolecularly or with another basic molecule, salt formation takes place. This introduces formal charges into the system, leading to significantly stronger charge-assisted hydrogen bonds (CAHBs). researchgate.netbeilstein-journals.org These interactions, such as the N⁺-H···O⁻ bond, are more powerful than their neutral counterparts and often dominate the crystal packing arrangement. mdpi.com In salts of aminobenzoic acids, these strong, directional interactions create robust, hydrogen-bonded frameworks that can influence properties like solubility and stability. researchgate.net The formation of these charge-assisted networks can lead to complex, corrugated sheets or three-dimensional structures. researchgate.netbeilstein-journals.org

Polymorphism Studies of Related Dinitrobenzoic Acids

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study, particularly for materials where solid-state properties are important. Different polymorphs of the same compound can exhibit different stabilities, melting points, and mechanical properties. rsc.org

Studies on related dinitrobenzoic acids have revealed the existence of multiple polymorphic forms. For example, 3,5-dinitrobenzoic acid is known to crystallize in at least two different monoclinic polymorphs, one in the P2₁/c space group and the other in C2/c. researchgate.net Although the molecular geometries are very similar in both forms, the packing of the molecules in the crystal lattice differs. Similarly, cocrystals of 3,5-dinitrobenzoic acid with other molecules have been shown to exhibit polymorphism, where the different forms are sustained by different hydrogen-bonding synthons. acs.orgsigmaaldrich.com The study of polymorphism in 2,4-dinitrobenzoic acid has also been documented, highlighting how subtle changes in molecular arrangement can give rise to distinct crystalline entities. researchgate.net

| Parameter | Polymorph 1 | Polymorph 2 |

|---|---|---|

| Formula | C₇H₄N₂O₆ | C₇H₄N₂O₆ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 10.0290 (6) | 21.036 (2) |

| b (Å) | 8.8711 (7) | 8.7331 (6) |

| c (Å) | 9.514 (2) | 9.7659 (8) |

| β (°) | 95.639 (12) | 111.051 (7) |

| Volume (ų) | 842.4 (3) | 1674.3 (5) |

| Z | 4 | 8 |

Spectroscopic Research Methods

Spectroscopic methods probe the energy levels within a molecule and are essential for confirming functional groups and providing insight into molecular structure and bonding.

Vibrational Spectroscopy (FT-IR, Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques that measure the vibrational frequencies of a molecule's chemical bonds. While detailed spectral analyses for this compound are not readily found in the literature, the expected absorption bands can be predicted based on its functional groups. Data from related compounds like 2,4-dinitrobenzoic acid provide a reference for these assignments. nih.govthermofisher.com

Key vibrational modes include:

O-H Stretch: A broad band typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid.

N-H Stretch: Two distinct bands are expected for the primary amine group, typically found between 3300 and 3500 cm⁻¹.

C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

NO₂ Stretches: The nitro groups give rise to two characteristic bands: an asymmetric stretching vibration near 1520-1560 cm⁻¹ and a symmetric stretching vibration near 1345-1385 cm⁻¹.

C-N Stretch & N-H Bend: These vibrations appear in the fingerprint region of the spectrum.

Advanced techniques like Deep Ultraviolet Resonance Raman (DUVRR) spectroscopy have been used to study TNT and its photoproducts, which include aminodinitrotoluenes, demonstrating the utility of vibrational spectroscopy in complex analytical problems. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Carboxylic Acid (R-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (R-COOH) | C=O Stretch | 1680 - 1725 | Strong |

| Nitro (R-NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published in readily accessible literature, analysis of related compounds provides valuable insights into the expected chemical shifts.

For instance, in the ¹H NMR spectrum of 3-aminobenzoic acid, the aromatic protons appear in the range of 6.7 to 7.2 ppm, and the amino protons show a signal at 5.29 ppm. rsc.org The presence of two strongly electron-withdrawing nitro groups in the 4 and 6 positions of this compound would be expected to significantly deshield the remaining aromatic protons, shifting their signals further downfield.

Similarly, the ¹³C NMR spectrum of 3-aminobenzoic acid shows signals for the aromatic carbons between 114.9 and 149.2 ppm, with the carboxyl carbon appearing at 168.3 ppm. rsc.org For this compound, the carbons attached to the nitro groups (C4 and C6) and the carbon bearing the amino group (C2) would exhibit distinct chemical shifts due to the strong electronic effects of these substituents.

Table 1: Predicted NMR Data for this compound based on related compounds

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic H: > 7.5 ppm | The two remaining aromatic protons would be significantly deshielded by the adjacent nitro groups. |

| Amino H: > 5.0 ppm | The chemical shift would be influenced by solvent and concentration. | |

| Carboxyl H: > 10 ppm | Typically observed at very low field. | |

| ¹³C | Carboxyl C: ~165-170 ppm | Similar to other benzoic acids. |

| C-NO₂: > 140 ppm | Carbons attached to nitro groups are strongly deshielded. | |

| C-NH₂: ~140-150 ppm | The carbon bearing the amino group is also significantly influenced. | |

| Other Aromatic C: ~110-130 ppm | The remaining aromatic carbons would appear in this region. |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The chromophores present in this compound, namely the nitro groups and the aminobenzoic acid core, are expected to give rise to distinct absorption bands.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Methanol (B129727)/Ethanol | ~350 - 400 nm | π → π* transitions of the dinitroaromatic system, likely with charge-transfer character from the amino group. |

Note: This data is predictive and based on the analysis of a structurally related compound.

Mass Spectrometry (MS) and Hyphenated Techniques in Analytical Chemistry

Mass spectrometry is an essential analytical technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The molecular weight of this compound is 227.13 g/mol . synchem.de

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 227 | [M]⁺ (Molecular Ion) |

| 182 | [M - COOH]⁺ |

| 181 | [M - NO₂]⁺ |

| 135 | [M - 2xNO₂]⁺ |

| 136 | [M - COOH - NO₂]⁺ |

Note: This table presents predicted fragmentation patterns. The relative abundances of these ions would depend on the specific ionization technique and conditions used.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular properties by calculating the electron density. While detailed DFT studies specifically focused on 2-Amino-4,6-dinitrobenzoic acid are not extensively available in public literature, theoretical investigations on its parent compound, TNT, and related nitroaromatic molecules provide a framework for understanding its expected electronic behavior. For instance, DFT calculations on TNT have been used to determine which of the nitro groups is most susceptible to reduction, with results indicating that a nitro group in the ortho position is the first to be reduced. researchgate.net Such calculations are foundational for predicting the formation pathways of aminodinitrotoluene derivatives.

Geometrical Parameter Optimization

Geometrical parameter optimization is a standard computational procedure to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process yields critical data on bond lengths, bond angles, and dihedral angles. For this compound, these parameters would define the planarity of the benzene (B151609) ring and the orientation of the amino, nitro, and carboxylic acid functional groups. This information is a prerequisite for all other computational analyses, including the simulation of spectra and the analysis of molecular orbitals. However, specific optimized geometrical data from DFT calculations for this compound are not readily found in the surveyed literature.

Electronic Structure Analysis (e.g., Molecular Electrostatic Potential, Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity. A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, an MEP analysis would be expected to show negative potential around the oxygen atoms of the nitro and carboxyl groups, and a positive potential near the amino group's hydrogen atoms.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. For related compounds like dinitrophenols, DFT has been used to determine properties such as dipole moment and hyperpolarizability, which are derived from the electronic structure.

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra, such as Infrared (IR) and Raman, which arise from molecular vibrations. By calculating the vibrational frequencies of an optimized molecular structure, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to confirm the molecular structure and the assignment of vibrational modes to specific functional groups. Such an analysis for this compound would help identify the characteristic vibrational frequencies for the N-H stretches of the amino group, the symmetric and asymmetric stretches of the nitro groups, and the C=O and O-H stretches of the carboxylic acid group. At present, specific studies detailing these simulations for the title compound are not available.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. An MD simulation of this compound, typically in an aqueous solution, could reveal how the molecule interacts with its environment. science.gov This would involve understanding the formation and dynamics of hydrogen bonds between the solute's functional groups (amino, nitro, carboxyl) and surrounding water molecules. Such simulations are valuable for predicting properties like solubility and for understanding the mechanisms of transport in environmental systems. enviro.wikiwhiterose.ac.uk While MD simulations are a recommended approach for studying the environmental fate of explosive compounds, specific studies applying this technique to this compound have not been reported in the available literature. enviro.wiki

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts, such as hydrogen bonds and van der Waals interactions, and their relative importance. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. This analysis requires high-quality single-crystal X-ray diffraction data. Currently, there are no published crystal structures of this compound that include a Hirshfeld surface analysis.

Quantum Chemical Characterization of Reactivity

The reactivity of a molecule can be quantified using a range of descriptors derived from quantum chemical calculations. Parameters such as the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and chemical hardness provide a detailed profile of a molecule's kinetic stability and reactivity tendencies. science.gov For example, the photolytic behavior of nitroaromatic compounds is often investigated using quantum yield calculations, which can be supported by theoretical models. enviro.wiki These reactivity descriptors would be invaluable for predicting the subsequent transformation pathways of this compound in the environment. However, a comprehensive study detailing these specific quantum chemical descriptors for this compound is not present in the surveyed scientific literature.

Occurrence and Distribution in Contaminated Environments

This compound has been identified as a component of wastewaters generated from munitions activities. researchgate.net Its presence in these effluents is a direct consequence of the degradation of TNT, a primary constituent of many explosive formulations. Research has confirmed its detection in munition wastewaters, highlighting its relevance as a contaminant of concern at sites associated with the manufacturing, processing, and disposal of explosives. researchgate.net

Furthermore, due to its stability and polarity, this compound exhibits mobility in soil and has the potential to migrate into underlying aquifers. nih.gov Consequently, it has been found in groundwater near ammunition facilities, posing a risk of contamination to drinking water sources. researchgate.netnih.gov Studies on the movement of this compound through soil have shown that in the presence of a complex mixture of explosives and their degradation products, this compound can migrate faster than its parent compound, TNT. nih.gov This rapid movement underscores its potential to contaminate groundwater. nih.gov

The formation of this compound is a well-documented outcome of the photodegradation of 2,4,6-Trinitrotoluene (B92697) (TNT) in aqueous environments. researchgate.netnih.gov Upon exposure to sunlight, TNT undergoes a series of complex photochemical reactions, including the oxidation of the methyl group and the reduction of one of the nitro groups, leading to the formation of various transformation products. researchgate.net

One of the proposed pathways for the photochemical transformation of TNT involves its conversion to this compound. researchgate.net This process is significant as it transforms the relatively non-polar TNT into a more polar and water-soluble compound, which can have different transport and fate characteristics in the environment. The identification of this compound as a major phototransformation product has been confirmed in studies where aqueous solutions of TNT were irradiated with simulated sunlight. nih.govresearchgate.net

Investigations into the environmental fate of munitions constituents in waste disposal lagoons have revealed the presence of this compound as a major transformation product in these aquatic systems. researchgate.net In a study of a lagoon at the Louisiana Army Ammunition Plant, notable concentrations of this compound were detected, at times comparable to the levels of TNT itself. researchgate.net The following table presents the observed concentrations of this compound in Lagoon No. 9 on various sampling dates, illustrating its persistence and accumulation in such environments. researchgate.net

Table 1: Levels of this compound Observed in Lagoon No. 9

| Sampling Date | Concentration (mg/L) |

|---|---|

| May 1980 | 1.5 |

| July 1980 | 2.1 |

| September 1980 | 1.8 |

| November 1980 | 1.2 |

Data sourced from a study on the environmental fate of munitions wastewater constituents. researchgate.net

Abiotic Degradation Mechanisms and Kinetics

The abiotic degradation of this compound is primarily driven by phototransformation processes, which are influenced by a variety of environmental factors.

While the formation of this compound from TNT is well-established, detailed studies on its own phototransformation pathways and the resulting products are less common. However, based on the photochemical behavior of similar nitroaromatic compounds, it is expected that its degradation would involve further reactions of the amino and nitro groups, as well as potential decarboxylation.

The photolysis of TNT, its parent compound, leads to a complex mixture of products including nitrobenzenes, benzaldehydes, azodicarboxylic acids, and nitrophenols. researchgate.net It is plausible that the phototransformation of this compound could lead to some of these or other, yet unidentified, intermediate compounds. Further research is needed to fully elucidate the specific photochemical degradation pathways of this compound.

The rate and extent of phototransformation of organic compounds in the environment are significantly influenced by factors such as temperature, pH, and the presence of dissolved organic matter (DOM). While specific kinetic data for the phototransformation of this compound under varying environmental conditions are limited, general principles of photochemical degradation can be applied.

Temperature: Generally, an increase in temperature can lead to an increase in the rate of photochemical reactions. However, the effect is often less pronounced than for biological degradation processes.

pH: The pH of the aqueous environment can influence the speciation of this compound, which possesses both an acidic carboxylic acid group and a basic amino group. Changes in pH can alter the compound's light absorption characteristics and its susceptibility to photochemical attack. For some nitroaromatic compounds, photodegradation rates have been shown to be pH-dependent.

Dissolved Organic Matter (DOM): DOM can have a dual role in the phototransformation of organic pollutants. It can act as a photosensitizer, producing reactive species like hydroxyl radicals and singlet oxygen that can accelerate degradation. Conversely, DOM can also act as a light screen, reducing the amount of light available for direct photolysis and potentially quenching excited states of the pollutant, thereby inhibiting degradation. The net effect of DOM on the phototransformation of this compound would depend on the specific characteristics of the DOM and the water chemistry.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-Trinitrotoluene (TNT) |

| Nitrobenzenes |

| Benzaldehydes |

| Azodicarboxylic acids |

| Nitrophenols |

| Hydroxyl radicals |

Environmental Chemistry and Degradation Pathways of 2 Amino 4,6 Dinitrobenzoic Acid

The environmental fate of 2-Amino-4,6-dinitrobenzoic acid is intrinsically linked to the degradation of 2,4,6-trinitrotoluene (B92697) (TNT), from which it is a known transformation product. Its presence in soil and water is a result of both abiotic and biotic processes acting on the parent explosive compound.

Biological Interactions and Medicinal Chemistry Research Perspectives

Molecular Mechanism of Action Research

Comprehensive studies elucidating the specific molecular mechanisms of action for 2-Amino-4,6-dinitrobenzoic acid are not present in the current body of scientific literature.

Enzyme Inhibition Studies

Interactions with Cellular Components and Signal Transduction Pathways

Specific studies on the interaction of this compound with cellular components or its effect on signal transduction pathways have not been reported. Research on related compounds, such as 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, has shown interactions with pathways like the NRF2/KEAP1 system, which is involved in the anti-inflammatory response. nih.govdundee.ac.uk However, these findings cannot be directly extrapolated to this compound due to significant structural differences.

Role as a Precursor or Analog in Drug Discovery Research

There is no direct evidence in the scientific literature to suggest that this compound is currently utilized as a precursor or analog in the specified areas of drug discovery research.

Derivatives as Radiation Sensitizers in Tumor Treatment Research

The potential for derivatives of this compound to act as radiation sensitizers in tumor treatment has not been explored in any available research. Studies on other classes of compounds, such as sulfur-containing amino acid derivatives, have shown radiosensitizing effects, but this has no direct bearing on the compound . nih.gov

Relevance of Related Aminopyrimidine Derivatives in Nucleic Acids and Antifolate Drug Research

The structural motif of an amino-substituted pyrimidine (B1678525) ring is a cornerstone in medicinal chemistry, particularly in the development of agents that interact with nucleic acids and those that function as antifolates. While direct research on the biological activities of this compound is not extensively documented in publicly available literature, the established roles of related aminopyrimidine derivatives provide a strong basis for predicting its potential biological interactions and for guiding future medicinal chemistry research.

Aminopyrimidine derivatives are recognized for their ability to mimic or compete with endogenous purine (B94841) and pyrimidine bases, the fundamental building blocks of nucleic acids. This mimicry allows them to interfere with the synthesis and function of DNA and RNA. Furthermore, the aminopyrimidine scaffold is a key feature of many potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway that is crucial for the synthesis of nucleotides and certain amino acids.

Aminopyrimidine Derivatives in Nucleic Acid Research

The interaction of small molecules with nucleic acids is a foundational aspect of molecular biology and drug discovery. Aminopyrimidine derivatives have been investigated for their potential to bind to DNA and RNA, thereby modulating their structure and function. This interaction can occur through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone.

The specific electronic and steric properties of the substituents on the aminopyrimidine ring play a critical role in determining the nature and strength of these interactions. For instance, planar aromatic systems can facilitate intercalation, while hydrogen bond donors and acceptors can enable specific recognition of base pairs in the major or minor grooves of DNA. While no specific studies on the nucleic acid binding of this compound are available, its aromatic nature and the presence of amino and nitro groups suggest the potential for such interactions.

Aminopyrimidine Derivatives as Antifolates

The most significant role of aminopyrimidine derivatives in medicinal chemistry is arguably as antifolates. Antifolates are a class of drugs that interfere with the action of folic acid, a vitamin essential for cell growth and division. They typically act by inhibiting dihydrofolate reductase (DHFR), the enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate.

The 2,4-diaminopyrimidine (B92962) substructure is a classic pharmacophore for DHFR inhibition and is present in well-known drugs such as methotrexate, trimethoprim, and pyrimethamine. nih.govnih.gov These compounds bind to the active site of DHFR with high affinity, preventing the binding of the natural substrate, dihydrofolate. The selectivity of these inhibitors for microbial or protozoal DHFR over the human enzyme is a critical factor in their therapeutic utility.

The development of novel antifolates continues to be an active area of research, driven by the need to overcome drug resistance and to develop more selective agents. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the pyrimidine ring and its substituents can significantly impact inhibitory potency and selectivity. For example, the nature of the substituent at the 5-position of the pyrimidine ring is crucial for binding to DHFR. nih.gov

While this compound itself is a mono-aminopyrimidine derivative, its structural similarity to the core of some antifolates suggests that it could be a starting point for the design of new DHFR inhibitors. The presence of the carboxylic acid and nitro groups would significantly influence its physicochemical properties and potential binding interactions within the DHFR active site.

Research Findings on Related Aminopyrimidine Derivatives

Numerous studies have highlighted the diverse biological activities of aminopyrimidine derivatives, providing a valuable framework for understanding the potential of novel analogs like this compound.

Table 1: Selected Research Findings on Aminopyrimidine Derivatives

| Derivative Class | Research Focus | Key Findings |

| 2,4-Diaminopyrimidines | Antifolate Activity | Potent inhibitors of dihydrofolate reductase (DHFR), with selectivity depending on substituents. nih.govnih.gov |

| Aminopyrimidines | Antiviral Activity | Identified as potential inhibitors of flavivirus proteases through virtual screening. nih.gov |

| Nicotinamide Derivatives (containing aminopyridine) | Antifungal Activity | Showed potent activity against Candida albicans by disrupting the cell wall. mdpi.com |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase Inhibition | Some derivatives exhibited potent inhibitory activity, suggesting potential for therapeutic applications. mdpi.com |

These findings underscore the versatility of the aminopyrimidine scaffold in medicinal chemistry. The ability to modify the substituents on the pyrimidine ring allows for the fine-tuning of biological activity, leading to the discovery of compounds with a wide range of therapeutic applications. The exploration of this compound and its derivatives within these research areas could therefore be a promising avenue for future drug discovery efforts.

Advanced Research Applications and Future Directions

Development of Advanced Analytical Methods for Environmental Monitoring

2-Amino-4,6-dinitrobenzoic acid is recognized as a transformation product of the explosive 2,4,6-trinitrotoluene (B92697) (TNT) in the environment, particularly through photodegradation. researchgate.netnih.gov Its presence in soil and water at military sites necessitates the development of sensitive and reliable analytical methods for environmental monitoring.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the analysis of nitroaromatic compounds and their degradation products in environmental samples. nih.gov For instance, HPLC coupled with a UV detector is a standard method for measuring TNT and its derivatives in wastewater. nih.gov To analyze complex mixtures, such as those found in soil and groundwater near ammunition facilities, methods often involve an extraction step followed by analysis. researchgate.netnih.gov The development of these methods is crucial for assessing the extent of contamination and for understanding the environmental fate and transport of these compounds.

Emerging Research Questions and Challenges

Despite progress, significant questions remain regarding the environmental behavior of this compound. Addressing these challenges is essential for accurate risk assessment and the development of effective remediation strategies.

The environmental fate of this compound is complex and not fully understood. It is a known photodegradation product of TNT, formed as sunlight induces redox reactions on the parent compound. researchgate.net However, its own degradation pathways, both biotic and abiotic, require further investigation.

Studies have shown that this compound is relatively stable and polar, giving it the potential to be mobile in soil and migrate to groundwater. nih.govresearchgate.net In one study using tropical soil, it migrated faster than its parent compound, TNT, and other degradation products under specific laboratory conditions. nih.govresearchgate.net This highlights its potential to contaminate underlying water sources. A major challenge is to understand how factors such as the amount produced under real-world field conditions and the rate of its biodegradation affect its transport and ultimate fate in the environment. nih.gov While bacterial degradation pathways for related compounds like 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene (B127279) have been identified, involving dioxygenase enzymes and ring cleavage, the specific microbial pathways for the complete mineralization of this compound are an area for future research. nih.gov

Predictive Modeling for Environmental Fate and Transport

Predictive modeling is an essential tool for assessing the potential environmental impact of chemical compounds like this compound. Given that this compound is a known, stable, and polar photodegradation product of 2,4,6-trinitrotoluene (TNT), its potential to migrate through soil and contaminate groundwater is a significant concern. nih.gov

Research has shown that this compound can be highly mobile in certain soil types. nih.gov In a study using tropical soil from a former military training area, it migrated faster than its parent compound, TNT, and other degradation products under sterile, saturated conditions. nih.gov This highlights the importance of understanding its behavior in various environmental matrices.

Computational models are employed to simulate the fate and transport of such nitroaromatic compounds. These models integrate various physicochemical properties of the compound with environmental parameters to forecast its distribution and persistence. Key input parameters for these models include the soil organic carbon-water (B12546825) partitioning coefficient (Koc), water solubility, and vapor pressure. For nitroaromatic compounds, properties like the octanol-water partition coefficient (Kow) are used to simulate partitioning between water and sediment. cdc.gov

Quantitative Structure-Activity Relationship (QSAR) models are a subset of predictive tools that correlate a compound's chemical structure with its environmental behavior and toxicity. nih.gov For nitroaromatics, these models can predict factors like biodegradability and potential to form hazardous transformation products. nih.govosti.gov For instance, the electron-accepting properties of nitroaromatics can lead to strong binding with clay minerals in soil, a factor that influences their mobility. cdc.gov

The development of comprehensive predictive platforms allows for the simultaneous appraisal of a chemical's biodegradability and toxicity based solely on its structure. nih.gov These tools are invaluable for forecasting the environmental destiny of compounds like this compound and its metabolites.

Table 1: Key Parameters in Environmental Fate and Transport Modeling for Nitroaromatic Compounds

| Parameter | Description | Relevance to this compound |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Measures the tendency of a chemical to bind to organic matter in soil. A lower Koc value suggests higher mobility. | Nitroaromatic compounds can exhibit moderate to high mobility depending on their specific structure and soil properties. cdc.gov |

| Octanol-Water Partition Coefficient (Kow) | Indicates how a chemical will partition between octanol (B41247) (a surrogate for organic matter/fat) and water. It is used to predict bioaccumulation and soil/sediment adsorption. | Used in simulation studies to predict the partitioning of the compound in aquatic environments. cdc.gov |

| Henry's Law Constant | Describes the partitioning of a chemical between air and water. | Relevant for assessing the potential for volatilization from water surfaces. |

| Biodegradation Rate | The rate at which the compound is broken down by microorganisms. | A critical factor, as some nitroaromatics can be used by bacteria as a source of carbon and nitrogen. nih.gov |

| Photolysis Half-Life | The time it takes for half of the compound to be broken down by light. | As a photodegradation product itself, its subsequent stability in the presence of light is a key factor in its environmental persistence. nih.govcdc.gov |

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of nitroaromatic compounds, including derivatives of benzoic acid, has traditionally relied on methods that are often inconsistent with the principles of green chemistry. hansshodhsudha.comresearchgate.net Conventional nitration of benzoic acid to produce dinitro-derivatives, for example, involves the use of potent reagents like fuming nitric acid and concentrated sulfuric acid, which present significant handling and disposal challenges. wikipedia.orgorgsyn.org Similarly, the preparation of derivatives for analytical purposes often requires converting the acid to its acid chloride using hazardous reagents like thionyl chloride or phosphorus pentachloride. hansshodhsudha.comresearchgate.net

Modern research is increasingly focused on developing novel and sustainable synthetic pathways that reduce or eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. mdpi.com

Microwave-Assisted Synthesis: One promising green methodology is the use of microwave-assisted organic synthesis. This technique can dramatically reduce reaction times and often eliminates the need for harsh reagents. For instance, the synthesis of 3,5-dinitrobenzoate (B1224709) derivatives of alcohols, a reaction analogous to potential derivatizations of this compound, can be achieved directly from the acid and alcohol with a catalytic amount of sulfuric acid under microwave irradiation. hansshodhsudha.comresearchgate.net This approach avoids the creation of harmful byproducts like hydrogen chloride and sulfur dioxide that are common in conventional methods. researchgate.net

Biocatalysis and Biosynthesis: The exploration of biosynthetic pathways in microorganisms offers a paradigm shift for producing aminobenzoic acids and their derivatives. mdpi.com While the direct biosynthesis of this compound is not established, pathways for compounds like para-aminobenzoic acid (PABA) from the shikimate pathway are well-understood. mdpi.com Genetic engineering and metabolic modeling could potentially be harnessed to create microbial cell factories for the production of complex aromatic compounds. This approach replaces petroleum-based precursors with renewable resources like glycerol (B35011) and reduces reliance on toxic catalysts and harsh reaction conditions. mdpi.com

Alternative Reagents and Catalysts: Research into milder and more selective reagents is another key area. For instance, the use of tert-butyl nitrite (B80452) (TBN) has been shown to be effective for diazotization reactions under metal- and acid-free conditions, offering a cleaner alternative to traditional methods. rsc.org While not a direct synthesis of the target compound, the development of such reagents contributes to a broader toolkit for sustainable organic synthesis that could be adapted for the production of nitroaromatic acids.

Table 2: Comparison of Synthetic Approaches for Nitroaromatic Acid Derivatives

| Feature | Conventional Synthesis | Green/Sustainable Approaches |

| Reagents | Fuming HNO₃, conc. H₂SO₄, PCl₅, SOCl₂ hansshodhsudha.comorgsyn.org | Microwave irradiation, biocatalysts (enzymes/microbes), milder reagents (e.g., tert-butyl nitrite) researchgate.netmdpi.comrsc.org |

| Solvents | Often requires organic solvents | Can utilize solvent-free conditions or greener solvents (e.g., water, ethanol) rsc.org |

| Byproducts | Hazardous materials such as POCl₃, HCl, SO₂ researchgate.net | Minimal and less hazardous byproducts |

| Energy Consumption | Often requires prolonged heating at high temperatures orgsyn.org | Reduced reaction times and energy input (e.g., microwave synthesis) hansshodhsudha.com |

| Feedstocks | Typically petroleum-derived (e.g., benzene (B151609), toluene) mdpi.com | Potentially renewable (e.g., glucose, glycerol via biosynthesis) mdpi.com |

| Safety & Handling | High; involves corrosive and toxic substances researchgate.net | Significantly improved safety profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.